4-Amino-5,7-bis(trifluoromethyl)quinoline 4-Amino-5,7-bis(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20316160
InChI: InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7(18)1-2-19-8(9)4-5/h1-4H,(H2,18,19)
SMILES:
Molecular Formula: C11H6F6N2
Molecular Weight: 280.17 g/mol

4-Amino-5,7-bis(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC20316160

Molecular Formula: C11H6F6N2

Molecular Weight: 280.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5,7-bis(trifluoromethyl)quinoline -

Specification

Molecular Formula C11H6F6N2
Molecular Weight 280.17 g/mol
IUPAC Name 5,7-bis(trifluoromethyl)quinolin-4-amine
Standard InChI InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7(18)1-2-19-8(9)4-5/h1-4H,(H2,18,19)
Standard InChI Key HYBGMYPZHMAZOG-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=C(C=C(C2=C1N)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-5,7-bis(trifluoromethyl)quinoline (CAS No. 874880-23-6) is a fluorinated quinoline derivative with the systematic IUPAC name 5,7-bis(trifluoromethyl)quinolin-4-amine. Its structure consists of a bicyclic quinoline scaffold substituted with two electron-withdrawing trifluoromethyl (-CF3_3) groups at positions 5 and 7, and an amino (-NH2_2) group at position 4 . The presence of fluorine atoms confers enhanced metabolic stability and lipophilicity, which are critical for drug design .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H6F6N2\text{C}_{11}\text{H}_{6}\text{F}_{6}\text{N}_{2}
Molecular Weight296.17 g/mol
CAS Number874880-23-6
IUPAC Name5,7-bis(trifluoromethyl)quinolin-4-amine
Synonyms4-Amino-5,7-bis(trifluoromethyl)quinoline; 5,7-Bis(trifluoromethyl)quinolin-4-amine
MDL NumberMFCD08059367

The compound’s InChI identifier is InChI=1S/C11H6F6N2/c12-10(13,14)5-3-6(11(15,16)17)9-7, which encodes its atomic connectivity and stereochemical details .

Synthetic Methodologies

General Approaches to Quinoline Synthesis

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity in trifluoromethylation.

  • Biological Screening: Evaluating the compound against drug-resistant M. tb strains and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Modifying the amino side chain to enhance potency and reduce cytotoxicity.

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